molecular formula C18H22FN5O2 B2491209 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(2-fluorophenyl)piperazine-1-carboxamide CAS No. 946372-57-2

4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(2-fluorophenyl)piperazine-1-carboxamide

Cat. No.: B2491209
CAS No.: 946372-57-2
M. Wt: 359.405
InChI Key: KGJUMGYYDLINFD-UHFFFAOYSA-N
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Description

4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(2-fluorophenyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(2-fluorophenyl)piperazine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidine ring: Starting from ethyl acetoacetate and guanidine to form 6-ethoxy-2-methylpyrimidine.

    Substitution reaction: Introducing the piperazine moiety through a nucleophilic substitution reaction.

    Amidation: Coupling the resulting intermediate with 2-fluoroaniline to form the final carboxamide compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy or methyl groups.

    Reduction: Reduction reactions could target the pyrimidine ring or the carboxamide group.

    Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents or nucleophiles like sodium hydride.

Major Products

The major products would depend on the specific reaction conditions but could include oxidized or reduced derivatives, or substituted analogs of the original compound.

Scientific Research Applications

4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(2-fluorophenyl)piperazine-1-carboxamide may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying receptor-ligand interactions.

    Medicine: Possible therapeutic applications, such as in the development of new drugs for treating neurological disorders.

    Industry: Use in the synthesis of specialty chemicals or as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if the compound acts on a particular receptor, it might bind to the receptor site, altering its conformation and modulating its activity. The molecular targets could include enzymes, ion channels, or receptors, and the pathways involved might be related to signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(2-chlorophenyl)piperazine-1-carboxamide
  • 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(2-bromophenyl)piperazine-1-carboxamide

Uniqueness

The presence of the fluorophenyl group in 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(2-fluorophenyl)piperazine-1-carboxamide may confer unique properties such as increased metabolic stability or enhanced binding affinity to certain biological targets compared to its chloro or bromo analogs.

Properties

IUPAC Name

4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(2-fluorophenyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN5O2/c1-3-26-17-12-16(20-13(2)21-17)23-8-10-24(11-9-23)18(25)22-15-7-5-4-6-14(15)19/h4-7,12H,3,8-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJUMGYYDLINFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC=CC=C3F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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